Cas no 2225178-99-2 (2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid)
2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid
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- Inchi: 1S/C9H13BClN3O2/c11-8-7(10(15)16)6-12-9(13-8)14-4-2-1-3-5-14/h6,15-16H,1-5H2
- InChI Key: RDNRWDKFZICGDM-UHFFFAOYSA-N
- SMILES: ClC1C(=CN=C(N2C([H])([H])C([H])([H])C([H])([H])C([H])([H])C2([H])[H])N=1)B(O)O
2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P908202-5mg |
2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid |
2225178-99-2 | 95% | 5mg |
¥26,966.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P908202-25mg |
2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid |
2225178-99-2 | 95% | 25mg |
¥69,998.00 | 2022-09-01 |
2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid
Introduction to 2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid (CAS No. 2225178-99-2)
2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid, with the chemical identifier CAS No. 2225178-99-2, is a specialized boronic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of targeted therapies and small-molecule drugs. The incorporation of deuterium isotopes (denoted by d10) in the piperidine ring enhances its stability and isotopic purity, making it an invaluable tool for metabolic studies and drug metabolism research.
The structure of 2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid features a pyrimidine core substituted with a chloro group at the 4-position and a boronic acid functional group at the 5-position. The piperidine-d10 moiety, which is a deuterated analog of piperidine, contributes to the compound's unique physicochemical properties, including improved metabolic stability and reduced isotope effects. These characteristics make it an attractive candidate for use in drug discovery programs aimed at developing next-generation therapeutics.
In recent years, boronic acids have emerged as pivotal components in the design of bioconjugates and pharmaceutical agents due to their ability to form stable complexes with various biomolecules. The boronic acid functionality in 2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid allows for selective interactions with diols, enabling applications in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern organic synthesis. This reactivity has been leveraged in the development of novel drug candidates targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.
The pharmaceutical industry has increasingly recognized the importance of isotopically labeled compounds in drug development and clinical studies. The use of deuterium-labeled compounds, such as 2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid, provides researchers with insights into metabolic pathways and pharmacokinetic profiles without altering the pharmacological activity of the parent molecule. This approach has been instrumental in optimizing drug formulations and improving therapeutic efficacy.
Recent advancements in medicinal chemistry have highlighted the role of pyrimidine derivatives as key scaffolds in drug design. Pyrimidines are fundamental heterocyclic structures found in many biologically active compounds, including nucleoside analogs used in antiviral and anticancer therapies. The introduction of substituents like chloro and boronic acid groups into the pyrimidine ring enhances its pharmacological potential, making it a versatile platform for synthesizing novel therapeutic agents.
The synthesis of 2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include halogenation, borylation, and functional group interconversions. The use of advanced catalytic systems, such as palladium-based catalysts for cross-coupling reactions, has streamlined these processes and improved their efficiency.
In clinical research, compounds like 2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid have been employed as probes to study enzyme kinetics and metabolic pathways. The deuterium labeling technique allows researchers to track the fate of drug candidates in vivo with high precision, providing critical data for understanding drug disposition and optimizing dosing regimens.
The growing demand for high-quality intermediates in pharmaceutical manufacturing has driven innovation in synthetic methodologies. Companies specializing in fine chemical production have developed robust processes for the scalable synthesis of complex boronic acids like 2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid, ensuring that researchers have access to reliable starting materials for their drug discovery programs.
The role of computational chemistry in designing novel molecular entities cannot be overstated. Molecular modeling techniques have been used to predict the binding affinity and selectivity of 2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid toward biological targets, aiding in the rational design of optimized drug candidates. These computational approaches complement experimental efforts by providing rapid screening tools for virtual ligand design.
Future directions in the study of 2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid may include exploring its applications in therapeutic areas such as immunotherapy and neurodegenerative diseases. The unique properties of this compound make it a promising candidate for developing innovative treatments that address unmet medical needs.
In conclusion, 2-(Piperidino-d10)-4-chloropyrimidine-5-boronic acid (CAS No. 2225178-99-2) represents a significant advancement in pharmaceutical chemistry, offering researchers a versatile intermediate for synthesizing novel bioactive molecules. Its applications span from drug discovery to metabolic studies, underscoring its importance in modern medicinal research. As scientific understanding continues to evolve, compounds like this will play an increasingly critical role in shaping the future of medicine.
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